5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is a synthetic organic compound with the molecular formula C12H7ClO4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and a carboxylic acid functional group attached to the benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Functional Groups: The chloro group and the prop-2-yn-1-yloxy group are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield alcohols or aldehydes, and substitution can yield various substituted benzofuran derivatives .
Scientific Research Applications
5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Uniqueness
5-Chloro-3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is unique due to the presence of the chloro and prop-2-yn-1-yloxy groups, which confer specific reactivity and biological activity. These functional groups make it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H7ClO4 |
---|---|
Molecular Weight |
250.63 g/mol |
IUPAC Name |
5-chloro-3-prop-2-ynoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H7ClO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h1,3-4,6H,5H2,(H,14,15) |
InChI Key |
MPDKOZXXTVGOQG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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